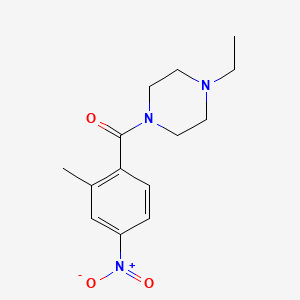
(4-Nitro-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with an ethyl group and a nitrophenyl group attached to a methanone moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone typically involves the reaction of 4-ethylpiperazine with 2-methyl-4-nitrobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone can undergo various chemical reactions, including:
Substitution: The methanone moiety can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Applications De Recherche Scientifique
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperazine ring may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-ethylpiperazin-1-yl)-(2-methyl-4-aminophenyl)methanone: A reduced form of the original compound with an amino group instead of a nitro group.
(4-methylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone: A similar compound with a methyl group on the piperazine ring instead of an ethyl group.
Uniqueness
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The combination of the ethylpiperazine and nitrophenyl groups makes it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C14H19N3O3 |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-6-8-16(9-7-15)14(18)13-5-4-12(17(19)20)10-11(13)2/h4-5,10H,3,6-9H2,1-2H3 |
Clé InChI |
GJAQOTDQHKDYRP-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


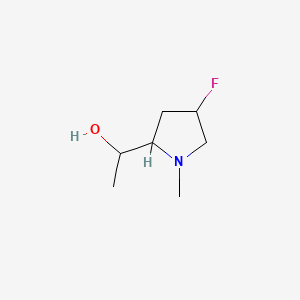
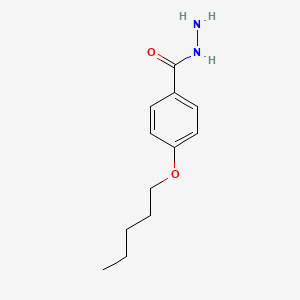
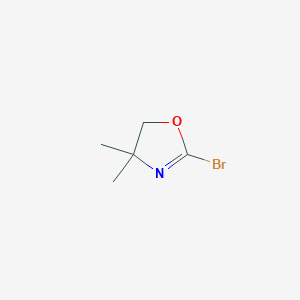
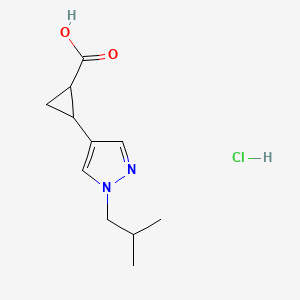
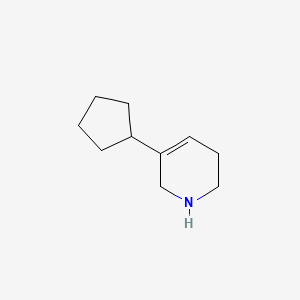
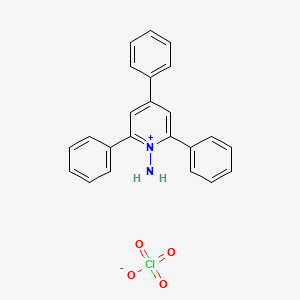
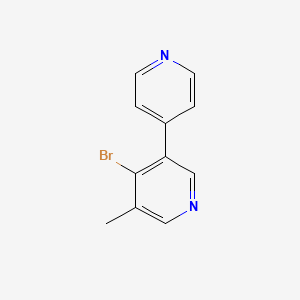
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)


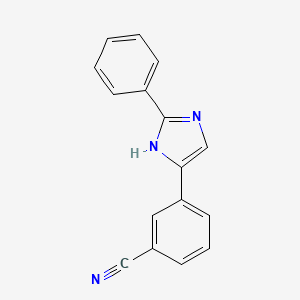
![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)
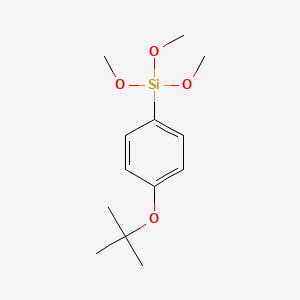
![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
